molecular formula C21H15NO B2973690 2-(4-Benzoylphenyl)-2-phenylacetonitrile CAS No. 338791-77-8

2-(4-Benzoylphenyl)-2-phenylacetonitrile

Cat. No.: B2973690
CAS No.: 338791-77-8
M. Wt: 297.357
InChI Key: WSNUGYQSOWOVKG-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenyl)-2-phenylacetonitrile is an organic compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenyl)-2-phenylacetonitrile typically involves the reaction of 4-benzoylbenzyl chloride with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylphenyl)-2-phenylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Benzophenone derivatives and carboxylic acids.

    Reduction: Primary amines and secondary amines.

    Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

2-(4-Benzoylphenyl)-2-phenylacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler structure with similar photoreactive properties.

    4-Benzoyl-L-phenylalanine: A photoreactive amino acid used in peptide synthesis.

    Poly-N-(4-benzoylphenyl)methacrylamide: A polymeric derivative with applications in nanotechnology.

Uniqueness

2-(4-Benzoylphenyl)-2-phenylacetonitrile is unique due to its combination of a benzoyl group and a phenylacetonitrile moiety, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2-(4-benzoylphenyl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNUGYQSOWOVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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